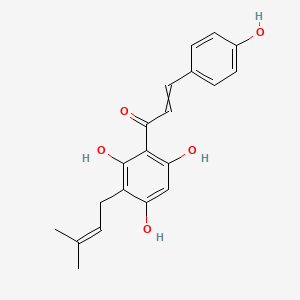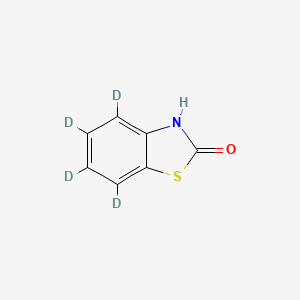
2(3H)-Benzothiazolone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Benzothiazolone-d4: is a deuterated derivative of 2(3H)-benzothiazolone, a heterocyclic compound containing sulfur and nitrogen atoms in its structure. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-benzothiazolone-d4 typically involves the deuteration of 2(3H)-benzothiazolone. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 2(3H)-benzothiazolone with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems for precise control.
化学反应分析
Types of Reactions: 2(3H)-Benzothiazolone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazolone ring. For example, halogenation using reagents like bromine (Br2) or chlorine (Cl2) can produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Halogenated benzothiazolone derivatives
科学研究应用
2(3H)-Benzothiazolone-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other heterocyclic compounds.
作用机制
The mechanism of action of 2(3H)-benzothiazolone-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to various physiological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing the efficacy of antimicrobial agents . The deuterium atoms in the molecule can also influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways.
相似化合物的比较
2(3H)-Benzothiazolone: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
Benzothiazole: A related heterocyclic compound with a similar structure but lacking the carbonyl group at the 2-position.
Benzoxazole: Another heterocyclic compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness: 2(3H)-Benzothiazolone-d4 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and metabolic studies
属性
分子式 |
C7H5NOS |
|---|---|
分子量 |
155.21 g/mol |
IUPAC 名称 |
4,5,6,7-tetradeuterio-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |
InChI 键 |
YEDUAINPPJYDJZ-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)S2)[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



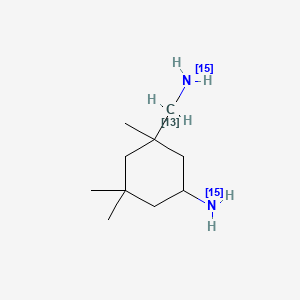

![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
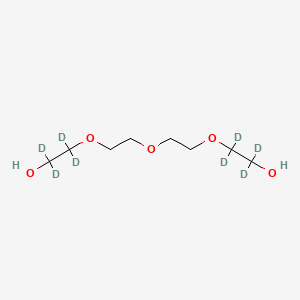

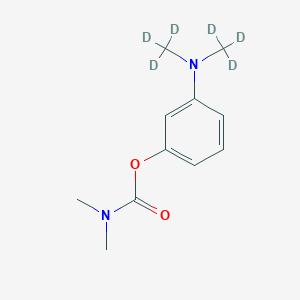
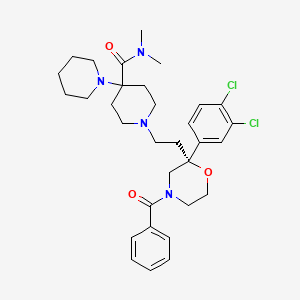
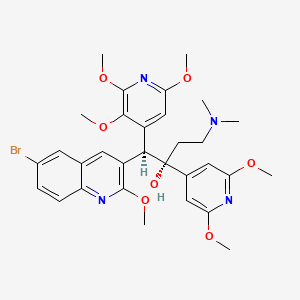
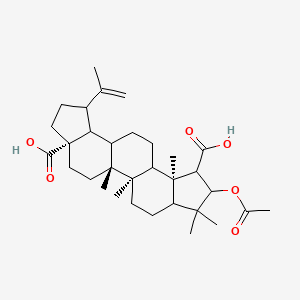
![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
